![molecular formula C12H10O4 B142456 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin CAS No. 3779-03-1](/img/structure/B142456.png)
9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
Overview
Description
Chemical Structure and Properties 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin (CAS: 3779-03-1) is a dihydrofuranocoumarin derivative characterized by a fused coumarin core (benzopyrone) with a partially saturated furan ring (2,3-dihydrofuro) at the [3,2-g] position. The methoxy group at the C-9 position enhances its lipophilicity and modulates electronic properties, influencing its biological interactions . This compound occurs naturally in Atractylodes spp. essential oils, where it constitutes ~15.74% of volatile components in A. japonica and A. macrocephala . Its synthetic routes include hydrogenation of 8-methoxypsoralen (a linear furanocoumarin) and multicomponent reactions using 4-hydroxycoumarin precursors .
Biological Relevance
Dihydrofurocoumarins like this compound are studied for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Its structural features, such as the dihydrofuran ring, reduce photoactivation risks compared to fully aromatic psoralens, making it a safer candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo3,2-gbenzopyran-7-one, 2,3-dihydro-9-methoxy- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
7H-Furo3,2-gbenzopyran-7-one, 2,3-dihydro-9-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties and applications.
Scientific Research Applications
Synthesis of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin
The compound can be synthesized using various methodologies, including green chemistry approaches that promote eco-friendly practices. For instance, a one-pot multicomponent reaction employing imidazole as a catalyst in water has been reported to yield high amounts of functionalized derivatives of dihydrofurocoumarins, including 9-methoxy derivatives. This method not only enhances yield (up to 98%) but also minimizes environmental impact by utilizing water as a solvent .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various pathogens, including fungi such as Fusarium oxysporum and Botrytis fabae, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . Additionally, derivatives of this compound have demonstrated activity against other fungal strains like Botrytis cinerea and Alternaria solani, showcasing its potential as an antimicrobial agent.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. It has shown antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-15 (colon cancer). The mechanism involves DNA binding affinity, which is crucial for its anticancer activity . The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development in cancer therapy.
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Antioxidants are vital in combating oxidative stress-related diseases. Research indicates that furocoumarins can scavenge free radicals effectively, providing protective effects against cellular damage caused by oxidative stress .
Therapeutic Applications
Given the biological activities mentioned above, this compound holds promise in several therapeutic areas:
- Antimicrobial Agents : Its effectiveness against various pathogens positions it as a potential candidate for developing new antimicrobial drugs.
- Cancer Therapy : The anticancer properties suggest that it could be integrated into treatment regimens for specific types of cancers.
- Antioxidant Supplements : Due to its antioxidant properties, it may be utilized in nutraceuticals aimed at reducing oxidative stress.
Case Study: Anticancer Activity
A study conducted by Rajabi et al. demonstrated the antiproliferative effects of various furocoumarin derivatives on MCF-7 and HCT-15 cell lines using the sulforhodamine B assay. The results indicated significant growth inhibition at specific concentrations, highlighting the potential of these compounds in cancer treatment .
Case Study: Antimicrobial Efficacy
Bondock et al. synthesized pyrazole derivatives attached to furo[3,2-c]coumarins and evaluated their antifungal activity against multiple fungal strains. The findings revealed potent antifungal activity with low MIC values, supporting the development of new antifungal agents based on this scaffold .
Mechanism of Action
The mechanism of action of 7H-Furo3,2-gbenzopyran-7-one, 2,3-dihydro-9-methoxy- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to DNA or proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs of 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, highlighting differences in ring saturation, substituents, and bioactivity:
Bioactivity Comparison
Anticancer Activity :
- This compound’s dihydrofuran ring reduces DNA intercalation but retains moderate cytotoxicity via oxidative stress pathways .
- trans-2,3-Dihydrofuro[3,2-c]coumarin derivatives (e.g., compound 15 from Ferula ferulaeoides) show stronger anti-tumor activity (IC₅₀: 12.87 μM in MCF-7 cells) due to methoxy and prenyl substituents .
Antimicrobial Effects: this compound in Atractylodes essential oils synergizes with sesquiterpenes (e.g., β-sesquiphellandrene) against Aspergillus spp. . Fully unsaturated furanocoumarins (e.g., 8-methoxypsoralen) exhibit broader antifungal activity but higher phototoxicity .
Corrosion Inhibition: Dihydrofurocoumarins show higher adsorption energy (−234 kJ/mol on Fe(110)) than pyrano- or phenyl-coumarins due to planar geometry and methoxy electron donation .
Pharmacokinetic Properties
- This compound : Binds to Human Serum Albumin (HSA) with moderate affinity (ΔG = −25.6 kJ/mol), suggesting stable plasma circulation .
- Licofuranocoumarin: Enhanced HSA binding (ΔG = −28.3 kJ/mol) due to its 2,4-dihydroxyphenyl group, improving bioavailability .
Notes
Structural Nuances : The [3,2-g] vs. [3,2-c] fusion in dihydrofurocoumarins drastically alters ring strain and substituent orientation, impacting bioactivity .
Synthetic Challenges : Microwave-assisted methods improve yields for angular furocoumarins (e.g., 167a–l) but require precise temperature control .
Ecological Relevance : Natural abundance in Atractylodes spp. suggests evolutionary optimization for plant defense, mirroring its pharmacological utility .
Biological Activity
Introduction
9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, a member of the furocoumarin family, has garnered attention due to its diverse biological activities. This compound has been investigated for its potential applications in medicine, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , and it is characterized by a complex structure that contributes to its biological properties. Its molecular structure facilitates interactions with various biological targets, making it a subject of interest for pharmacological studies.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of furocoumarins can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and inhibiting protein kinases involved in cell survival pathways. For instance, studies have demonstrated that furocoumarins can disrupt tubulin polymerization and DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .
- Case Study : A study involving MCF-7 breast cancer cells showed that furocoumarin derivatives had an IC50 value in the low micromolar range, indicating potent anticancer activity .
Antimicrobial and Antifungal Properties
This compound has also been evaluated for its antimicrobial effectiveness:
- Antimicrobial Activity : The compound demonstrates activity against various bacterial strains and fungi. For example, it has shown minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against Fusarium oxysporum and other pathogens .
- Mechanism : The antimicrobial effects are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
Antioxidant Properties
Furocoumarins are known for their antioxidant capabilities:
- Research Findings : Studies have highlighted that this compound exhibits radical scavenging activity, which is crucial for combating oxidative stress-related diseases .
- Quantitative Analysis : The antioxidant activity was measured using DPPH assays with IC50 values indicating strong scavenging potential compared to standard antioxidants .
Other Biological Activities
The compound also shows promise in several other areas:
- Anti-inflammatory Effects : Research suggests that furocoumarins can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation .
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties through inhibition of monoamine oxidase (MAO-B), which is relevant for treating neurodegenerative diseases like Alzheimer's .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 9-Methoxy-2,3-dihydrofuro[3,2-g]coumarin, and how do reaction conditions influence yield and regioselectivity?
Basic Research Focus
The synthesis of this compound typically involves cyclization strategies using precursors like 4-hydroxycoumarin derivatives. Key methods include:
- Condensation Reactions : Reacting 4-hydroxycoumarin with α-haloketones or β-nitrostyrenes under basic conditions (e.g., Et₃N, KF) in solvents like toluene or DMF. Yields (50–77%) depend on temperature and catalyst choice (e.g., DMAP under microwave irradiation enhances efficiency) .
- Oxidative Cyclization : Ceric ammonium nitrate (CAN) in MeCN promotes radical-mediated cyclization of olefins with 4-hydroxycoumarin, favoring trans-adducts for disubstituted alkenes. CAN outperforms Mn(OAc)₃ or Ag₂CO₃, reducing byproduct formation .
- Photochemical Routes : UV irradiation of cyclobutyl hypoiodite intermediates (derived from HgO/I₂ and olefins) generates dihydrofurocoumarins, though yields vary widely (15–75%) based on olefin structure .
Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups on the coumarin core direct cyclization to the angular position (C-2/C-3), while alkyl substituents favor linear isomers .
Q. How can researchers distinguish this compound from its structural isomers or derivatives using spectroscopic methods?
Basic Research Focus
- NMR Analysis :
- ¹H NMR : The dihydrofuran moiety (C-2/C-3) shows characteristic doublets for vicinal protons (δ 3.5–4.5 ppm). Methoxy groups (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) further confirm substitution patterns .
- ¹³C NMR : Carbonyl signals (C-7, δ ~160 ppm) and dihydrofuran carbons (C-2/C-3, δ 30–40 ppm) differentiate angular vs. linear isomers .
- Mass Spectrometry : GC-MS fragmentation patterns (e.g., loss of Het-NH₂ groups) and molecular ion peaks (m/z 233 for C₁₂H₁₁NO₄) aid identification .
- X-ray Crystallography : Resolves ambiguity in regiochemistry, particularly for diastereomers or compounds with multiple stereocenters .
Q. What mechanistic insights explain the role of ceric ammonium nitrate (CAN) vs. silver-based oxidants in the formation of dihydrofurocoumarin derivatives?
Advanced Research Focus
- CAN-Mediated Pathways : CAN generates a coumarin-derived oxoalkyl radical via single-electron oxidation. This radical undergoes regioselective addition to alkenes, followed by cyclization and deprotonation to form dihydrofurocoumarins. CAN’s strong oxidative power minimizes side reactions, achieving yields up to 62% .
- Silver-Based Oxidants (Ag₂CO₃/Celite) : Silver(I) facilitates cation formation after initial radical coupling, favoring larger ring systems (e.g., 7- or 8-membered rings) via a non-radical pathway. This method is less effective for small rings due to competing elimination reactions .
Contradiction Note : While CAN excels in small-scale syntheses, Ag₂CO₃ is preferred for macrocyclic derivatives. Researchers must optimize oxidant choice based on target ring size and substituent stability .
Q. How can computational methods like DFT assist in predicting the reactivity and stability of this compound derivatives?
Advanced Research Focus
- Reactivity Prediction : DFT studies (B3LYP/6-311G(d)) model transition states for cyclization, identifying energy barriers for angular vs. linear isomer formation. For example, electron-donating groups lower barriers for angular adducts by stabilizing partial charges in intermediates .
- Stability Analysis : HOMO-LUMO gaps predict susceptibility to oxidation. Derivatives with electron-withdrawing groups (e.g., nitro) exhibit larger gaps, enhancing stability under photochemical conditions .
- Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, revealing that polar aprotic solvents (e.g., MeCN) stabilize zwitterionic intermediates, improving yields in CAN-mediated reactions .
Q. What strategies are effective in resolving contradictory data on byproduct formation during dihydrofurocoumarin synthesis?
Advanced Research Focus
- Byproduct Identification :
- HPLC-MS/MS : Detects trace impurities (e.g., linear isomers or dehydrogenated products) in crude mixtures. Retention time shifts correlate with substituent polarity .
- Isolation via Column Chromatography : Silica gel chromatography with gradient elution (hexane/EtOAc) separates diastereomers or regioisomers .
- Mechanistic Reassessment : Kinetic studies (e.g., variable-temperature NMR) identify competing pathways. For example, trisubstituted alkenes yield cis/trans adduct mixtures due to steric hindrance during cyclization .
- Catalyst Screening : Testing alternative catalysts (e.g., Pd/C for dehydrogenation) minimizes unwanted byproducts. Pd/C (10%) in refluxing Ph₂O converts dihydro derivatives to fully aromatic furocoumarins with >90% purity .
Q. How do stereochemical features of natural furo[3,2-g]coumarin derivatives influence their biological activity?
Advanced Research Focus
While biological data is limited in the evidence, stereochemistry impacts interactions with biomolecules:
- C-2/C-3 Configuration : Dihydro derivatives (2,3-dihydro) exhibit reduced planarity compared to aromatic analogs, altering DNA intercalation potential. For example, 9-methoxy substitution enhances UV absorption, relevant in photodynamic therapy studies .
- Substituent Effects : Prenyl or farnesyl groups at C-2 increase lipophilicity, potentially improving membrane permeability in cytotoxicity assays .
Methodological Recommendations
- Synthesis : Prioritize CAN for small-scale, high-purity syntheses; use Ag₂CO₃ for macrocycles.
- Analysis : Combine NMR, MS, and X-ray crystallography for unambiguous structural assignment.
- Computational Modeling : Apply DFT to predict regioselectivity and optimize solvent/catalyst systems.
Properties
IUPAC Name |
9-methoxy-2,3-dihydrofuro[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGCZLFHHXKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC3=C1OCC3)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063188 | |
Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- | |
Source | EPA DSSTox | |
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Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3779-03-1 | |
Record name | 2,3-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3779-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3-Dihydroxanthotoxin | |
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Record name | 2,3-Dihydroxanthotoxin | |
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Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- | |
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Record name | 7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-9-methoxy- | |
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Record name | 2,3-dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one | |
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Record name | 4',5'-DIHYDRO-8-METHOXYPSORALEN | |
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Synthesis routes and methods
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